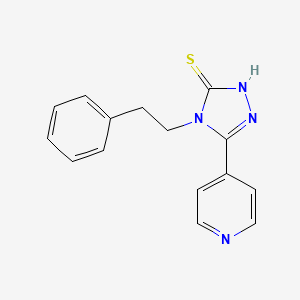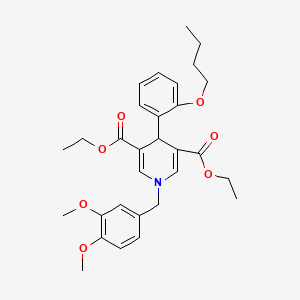
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as PETT, is a compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and tumor growth. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are implicated in tumor invasion and metastasis.
Biochemical and Physiological Effects
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant properties. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potential for use in the development of new drugs and materials. However, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol also has some limitations, including its limited solubility in water and its potential for off-target effects due to its inhibition of multiple enzymes.
将来の方向性
There are several future directions for research on 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, including the development of new 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of inflammation and cancer, the synthesis of new 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based materials with unique properties, and the further elucidation of the mechanism of action of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. Other potential areas of research include the development of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based imaging agents for use in diagnostic imaging and the study of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol's potential as a therapeutic agent for other diseases, such as Alzheimer's disease.
合成法
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitropyridine with sodium ethoxide, followed by the reaction of the resulting compound with 2-phenylethylamine and thiosemicarbazide. The final product is obtained through the reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst.
科学的研究の応用
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In biochemistry, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use in catalysis and imaging. In materials science, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been used as a building block in the synthesis of new materials with unique properties.
特性
IUPAC Name |
4-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c20-15-18-17-14(13-6-9-16-10-7-13)19(15)11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDIEIPUQNIGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenylethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)
![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)
![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)
![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)
![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)
![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)
![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)
![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)
![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)
![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)
![3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5543909.png)